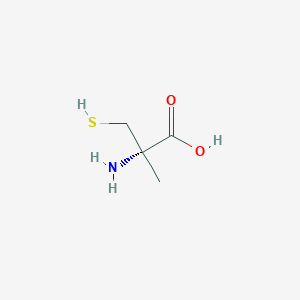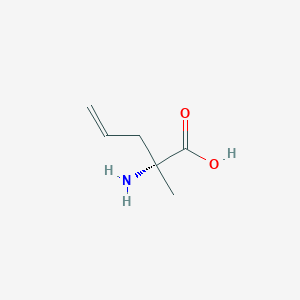
5-Aminopentanoic Acid Benzyl Ester Tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminopentanoic Acid Benzyl Ester Tosylate is a chemical compound with the molecular formula C19H25NO5S and a molecular weight of 379.47 g/mol . It is commonly used in proteomics research and other scientific applications . This compound is a derivative of 5-aminopentanoic acid, where the amino group is protected by a benzyl ester and the carboxyl group is converted to a tosylate ester .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopentanoic Acid Benzyl Ester Tosylate typically involves a two-step process . The first step is the esterification of 5-aminopentanoic acid with benzyl alcohol to form 5-aminopentanoic acid benzyl ester . This reaction is usually carried out under reflux conditions in the presence of an acid catalyst . The second step involves the reaction of the benzyl ester with p-toluenesulfonic acid to form the tosylate ester . This step is also carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, green solvents and sustainable methods are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Aminopentanoic Acid Benzyl Ester Tosylate undergoes various chemical reactions, including substitution, reduction, and hydrolysis .
Substitution Reactions: The tosylate group can be replaced by other nucleophiles, such as halides or alkoxides.
Reduction Reactions: The benzyl ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis Reactions: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-aminopentanoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium iodide in acetone.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 5-Aminopentanol.
Hydrolysis: 5-Aminopentanoic acid.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Aminopentanoic Acid Benzyl Ester Tosylate involves its ability to act as a substrate or inhibitor in various biochemical reactions . The tosylate group makes it a good leaving group, facilitating nucleophilic substitution reactions . The benzyl ester group can be hydrolyzed to release the active 5-aminopentanoic acid, which can interact with specific molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Aminovaleric Acid Benzyl Ester Tosylate
- Gamma-Aminovaleric Acid Benzyl Ester Tosylate
- Delta-Aminovaleric Acid Benzyl Ester Tosylate
Uniqueness
5-Aminopentanoic Acid Benzyl Ester Tosylate is unique due to its specific structure, which combines the properties of an amino acid, a benzyl ester, and a tosylate ester . This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research .
Eigenschaften
IUPAC Name |
benzyl 5-aminopentanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C7H8O3S/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-10,13H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPAHSRXTRSFJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718487 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 5-aminopentanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63649-14-9 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 5-aminopentanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














